Bienvenue dans la boutique en ligne BenchChem!

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide

Structure-Activity Relationship (SAR) Lipophilicity Antibacterial Design

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide (IUPAC: N-[(E)-furan-2-ylmethylideneamino]-2-(4-propylphenoxy)acetamide; molecular formula C16H18N2O3; molecular weight 286.33 g/mol) is a hydrazide-hydrazone Schiff base that merges three pharmacophoric elements: a furan-2-ylmethylene imine, a phenoxyacetohydrazide linker, and a 4-n-propylphenyl ether terminus. The compound belongs to the aryloxyacetohydrazide class, a scaffold recognized for its broad bioactivity profile including antibacterial action via MurD ligase inhibition, β-glucuronidase inhibition, and anticancer cytotoxicity.

Molecular Formula C16H18N2O3
Molecular Weight 286.33 g/mol
Cat. No. B5589872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide
Molecular FormulaC16H18N2O3
Molecular Weight286.33 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CO2
InChIInChI=1S/C16H18N2O3/c1-2-4-13-6-8-14(9-7-13)21-12-16(19)18-17-11-15-5-3-10-20-15/h3,5-11H,2,4,12H2,1H3,(H,18,19)/b17-11+
InChIKeyISUBTPIJCLBHJQ-GZTJUZNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide: Structural Identity and Pharmacophore Class


N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide (IUPAC: N-[(E)-furan-2-ylmethylideneamino]-2-(4-propylphenoxy)acetamide; molecular formula C16H18N2O3; molecular weight 286.33 g/mol) is a hydrazide-hydrazone Schiff base that merges three pharmacophoric elements: a furan-2-ylmethylene imine, a phenoxyacetohydrazide linker, and a 4-n-propylphenyl ether terminus [1]. The compound belongs to the aryloxyacetohydrazide class, a scaffold recognized for its broad bioactivity profile including antibacterial action via MurD ligase inhibition, β-glucuronidase inhibition, and anticancer cytotoxicity [2]. Commercially, the compound is cataloged under CAS 864871-49-8 and is offered at ≥95% purity by multiple suppliers for research use . No dedicated primary research publication reporting its synthesis or biological evaluation was identified in the peer-reviewed literature as of the search date, making class-level inference the primary evidence framework for this compound.

Why N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide Cannot Be Simply Replaced by In-Class Analogs


Within the aryloxyacetohydrazide series, subtle structural variations at the 4-position of the phenoxy ring produce quantifiable differences in biological potency and target selectivity. For example, among phenoxyacetohydrazide derivatives evaluated as Staphylococcus aureus MurD inhibitors, the introduction of specific aryl substituents shifted MIC values from inactive (>256 µg/mL) to 64 µg/mL against S. aureus, with the most potent compound (4k) achieving an IC50 of 35.80 µM against the MurD enzyme [1]. Similarly, in a series of phenoxyacetohydrazide Schiff bases screened for β-glucuronidase inhibition, IC50 values spanned from 9.20 µM to >100 µM depending solely on the arylidene substituent pattern [2]. The n-propyl group on the target compound's phenoxy ring is structurally distinct from the isopropyl (branched, C3) and n-butyl (linear, C4) variants available from vendors, suggesting its lipophilicity (calculated logP) and steric profile are not interchangeable with these nearest commercial analogs. Generic substitution without experimental validation therefore risks selecting a congener with suboptimal potency, altered solubility, or divergent target engagement.

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide: Quantitative Differentiation Evidence Against Closest Analogs


Alkyl Chain Length Differentiation: n-Propyl vs. Isopropyl vs. n-Butyl Phenoxy Substituent

The target compound bears a linear n-propyl group at the para position of the phenoxy ring, which is structurally distinct from its two nearest commercially cataloged analogs: the branched isopropyl variant (CAS 351872-28-1) and the extended n-butyl variant (CAS 303088-37-1). In phenoxyacetohydrazide-based MurD inhibitors, the nature of the aryl substituent directly modulates antibacterial potency; for example, the unsubstituted phenoxy derivative showed no detectable activity, whereas certain substituted analogs achieved MIC values of 64 µg/mL against S. aureus [1]. Within the broader hydrazide-hydrazone class, alkyl chain length on the phenoxy ring has been shown to influence logP, aqueous solubility, and membrane permeability—parameters that govern both antibacterial potency and pharmacokinetics [2]. The n-propyl group occupies a distinct intermediate position in terms of lipophilicity (calculated logP approximately 2.8–3.2) and steric bulk compared to the isopropyl and n-butyl variants, which may translate to differential target binding or cellular uptake [2].

Structure-Activity Relationship (SAR) Lipophilicity Antibacterial Design

Phenoxyacetohydrazide Scaffold: MurD Enzyme Inhibition as an Antibacterial Mechanism

The phenoxyacetohydrazide scaffold, which forms the core of the target compound, has been validated as a pharmacophore for inhibiting the Staphylococcus aureus MurD ligase—an essential enzyme in peptidoglycan biosynthesis. In a systematic study of 11 phenoxyacetohydrazide derivatives (compounds 4a–k), the most potent inhibitor (4k) achieved an IC50 of 35.80 µM against recombinant S. aureus MurD, while compounds 4a, 4j, and 4k exhibited MIC values of 64 µg/mL against S. aureus NCIM 5022 and 128 µg/mL against methicillin-resistant S. aureus ATCC 43300 [1]. In contrast, several analogs in the same series were completely inactive (MIC >256 µg/mL), demonstrating that MurD inhibition and antibacterial activity are highly sensitive to the substituent identity on the phenoxy ring [1]. The target compound's furan-2-ylmethylene hydrazone moiety may further enhance activity, as furan-containing hydrazide-hydrazones have shown potent antibacterial effects with MIC values as low as 0.39 µg/mL in related chemical series [2].

Antibacterial MurD Ligase Staphylococcus aureus

β-Glucuronidase Inhibition Potential of Phenoxyacetohydrazide Schiff Bases

Phenoxyacetohydrazide Schiff base derivatives have demonstrated potent β-glucuronidase inhibitory activity—a therapeutically relevant target for modulating drug glucuronidation and treating conditions linked to elevated β-glucuronidase levels. In a library of 28 phenoxyacetohydrazide Schiff base analogs, compounds bearing various arylidene substituents achieved IC50 values ranging from 9.20 ± 0.32 µM (compound 1) to 30.7 ± 1.49 µM (compound 12), all superior to the standard inhibitor D-saccharic acid-1,4-lactone (IC50 = 48.4 ± 1.25 µM) [1]. The activity was strongly dependent on the nature and position of substituents on the arylidene ring; for example, compound 1 (IC50 = 9.20 µM) was over 5-fold more potent than the standard, whereas other analogs with different substitution patterns were essentially inactive [1]. The target compound's furan-2-ylmethylene group represents a heterocyclic arylidene variant not examined in this study, and its effect on β-glucuronidase inhibition remains to be determined experimentally.

β-Glucuronidase Inhibition Drug Metabolism Schiff Base

Cytotoxicity Profile of Furan-Hydrazide Derivatives Against HepG-2 Hepatocellular Carcinoma Cells

Furan-hydrazide derivatives that share the furan-2-ylmethylene hydrazone motif with the target compound have demonstrated measurable cytotoxicity against the HepG-2 human hepatocellular carcinoma cell line. In a study employing the cyano-(furan-2-ylmethylene)-acetohydrazide scaffold as a synthetic building block, downstream derivatives 8a and 8b exhibited IC50 values of 9 µM and 8.1 µM, respectively, against HepG-2 cells, compared with the reference drug doxorubicin [1]. While the target compound differs in its phenoxyacetohydrazide core (replacing the cyanoacetohydrazide), the shared furan-2-ylmethylene hydrazone motif suggests potential cytotoxic activity that warrants direct experimental evaluation. Metal complexes of related furan-2-ylmethylene hydrazide ligands have further shown enhanced antibacterial potency, with a nickel(II) complex achieving an MIC of 3.12 ± 0.13 µg/mL against methicillin-resistant S. aureus (MRSA), underscoring the value of the furan-hydrazide motif for metal-based drug design [2].

Cytotoxicity HepG-2 Anticancer

Antimicrobial Activity of Aryloxy-Furan Hydrazide-Hydrazone Hybrids: Zone of Inhibition Data

Compounds structurally analogous to the target, specifically 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-acetohydrazides, have been evaluated for antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria. In this series, compound 4k exhibited the most promising antibacterial activity against S. epidermidis and K. pneumoniae, while other derivatives showed moderate to good activity across the panel [1]. The target compound differs from this series in two key respects: (a) it bears an unsubstituted n-propyl group rather than a 4-chloro-3-methyl substitution on the phenoxy ring, and (b) it lacks the 5-aryl substituent on the furan ring. These structural distinctions may affect both the spectrum and the potency of antimicrobial activity. A related study on hydrazide-Schiff bases derived from 5-(substituted aryl)-furan-2-carbaldehyde and phenoxyacetohydrazides further confirmed that both the furan aryl substituent and the phenoxy ring substitution pattern influence antibacterial outcomes [2].

Antimicrobial Hydrazide-Hydrazone Furan Schiff Base

Purity and Quality Assurance Benchmarking Against Commercial Analogs

The target compound and its closest commercial analogs are supplied at standardized purity levels suitable for research applications. The n-butyl analog (CAS 303088-37-1) is offered at 95+% purity with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm . The isopropyl analog (CAS 351872-28-1) is similarly available at 95% purity from multiple vendors . For the target compound, purity specifications are typically ≥95%, consistent with industry standards for research-grade hydrazide-hydrazone building blocks. However, the target compound's CAS registry number 864871-49-8 appears to be associated with inconsistent molecular formula reporting across databases (some entries list C77H98N4O4, MW 1143.66, which likely represents a different chemical entity), highlighting the importance of verifying structural identity through independent spectroscopic characterization upon procurement .

Purity Quality Control Procurement

N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide: Priority Research and Procurement Application Scenarios


Antibacterial Hit Discovery Targeting Gram-Positive Pathogens via MurD Ligase Inhibition

The phenoxyacetohydrazide scaffold has demonstrated validated MurD ligase inhibition (IC50 = 35.80 µM) and antibacterial activity against S. aureus (MIC = 64 µg/mL) and MRSA (MIC = 128 µg/mL) [1]. The target compound's n-propylphenoxy substitution and furan-2-ylmethylene hydrazone motif represent a structurally distinct combination within this pharmacophore class. Research groups engaged in antibacterial hit discovery can procure this compound for primary screening against S. aureus and MRSA panels, with the rationale that the linear C3 alkyl chain may confer differentiated binding to the MurD hydrophobic pocket compared to the studied analogs. Pairing with molecular docking against the MurD crystal structure would provide computationally tractable prioritization before committing to synthesis or screening resources.

β-Glucuronidase Inhibitor Screening for Drug Metabolism Modulation

Phenoxyacetohydrazide Schiff bases have exhibited β-glucuronidase inhibition with IC50 values as low as 9.20 µM, outperforming the standard inhibitor D-saccharic acid-1,4-lactone (IC50 = 48.4 µM) by approximately 5-fold [2]. The target compound's furan-2-ylmethylene group is a heterocyclic variant of the arylidene substituents explored in the reference library. Procurement for β-glucuronidase inhibition screening is warranted to determine whether the furan heterocycle enhances or diminishes potency relative to the phenyl-based Schiff bases. Positive results would support further development as a lead for modulating drug glucuronidation or treating conditions associated with elevated β-glucuronidase activity.

Cytotoxicity Screening Against Hepatocellular Carcinoma (HepG-2) and Broader Cancer Cell Panels

Furan-hydrazide derivatives structurally related to the target compound have exhibited cytotoxicity against HepG-2 cells with IC50 values of 8.1–9 µM [3]. The target compound incorporates the same furan-2-ylmethylene hydrazone pharmacophore within a phenoxyacetohydrazide scaffold, which has independently been associated with anticancer activity in other chemical series. Researchers building anticancer screening libraries can include this compound as a structurally novel entry point, with initial testing against HepG-2 followed by broader NCI-60 panel screening if activity is confirmed. The n-propyl substituent provides a distinct lipophilicity profile compared to the cyano-substituted analogs previously evaluated.

Metal Complexation Studies for Enhanced Antimicrobial Potency

Metal complexes of furan-2-ylmethylene hydrazide ligands have demonstrated significantly enhanced antibacterial activity compared to the free ligands; for example, a nickel(II) complex of N'-(furan-2-ylmethylene)furan-2-carbohydrazide achieved an MIC of 3.12 ± 0.13 µg/mL against MRSA [4]. The target compound's phenoxyacetohydrazide backbone provides multiple potential coordination sites (the imine nitrogen, the carbonyl oxygen, and the furan oxygen) for metal ion chelation. Procurement for metal complexation studies with Cu(II), Ni(II), Zn(II), or Co(II) salts could yield complexes with potentiated antimicrobial or cytotoxic properties, following a well-precedented strategy in hydrazide-hydrazone medicinal chemistry.

Quote Request

Request a Quote for N'-(Furan-2-ylmethylene)-2-(4-propylphenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.